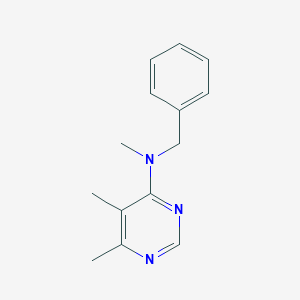

N-benzyl-N,5,6-trimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N,5,6-trimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-12(2)15-10-16-14(11)17(3)9-13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPALMTIPVPEGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N(C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl N,5,6 Trimethylpyrimidin 4 Amine

Strategies for Constructing the Pyrimidine (B1678525) Core

The formation of the substituted pyrimidine ring is the foundational step in the synthesis of N-benzyl-N,5,6-trimethylpyrimidin-4-amine. This is typically achieved through cyclization reactions that build the heterocyclic system from acyclic precursors.

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are a cornerstone of heterocyclic chemistry, allowing for the efficient assembly of the pyrimidine ring from simpler, readily available components. These reactions often involve the condensation of a three-carbon unit with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) moiety, such as an amidine.

A common and versatile method for constructing polysubstituted pyrimidines is the reaction between a β-dicarbonyl compound and an amidine. For the synthesis of a 5,6-dimethylpyrimidine core, a suitable starting material would be 3-methyl-2,4-pentanedione. The reaction of this dicarbonyl compound with an appropriate amidine in the presence of a base leads to the formation of the pyrimidine ring.

Modern advancements have introduced catalytic systems to improve the efficiency and scope of these cyclizations. Copper-catalyzed methods, for instance, have been developed for the synthesis of pyrimidines from ketones and nitriles under basic conditions. organic-chemistry.org Another innovative approach involves the [3+3] cycloaddition of enamines with amidines, promoted by an iron(II) complex and an oxidant like TEMPO, to yield various pyrimidine derivatives. organic-chemistry.org These catalytic strategies offer pathways to the pyrimidine core under milder conditions with broad functional group tolerance. organic-chemistry.org

Table 1: Overview of Cyclization Strategies for Pyrimidine Synthesis

| Reaction Type | Key Precursors | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Principal Synthesis | β-Dicarbonyl Compound + Amidine | Base-mediated condensation (e.g., NaOEt) | google.com |

| Copper-Catalyzed Annulation | Saturated Ketone + Amidine | Cu-catalyst, Oxidant (e.g., 4-HO-TEMPO) | organic-chemistry.org |

| Copper-Catalyzed Cyclization | Ketone + Nitrile | Cu-catalyst, Basic conditions | organic-chemistry.orgmdpi.com |

| Three-Component Reaction | Ketone, NH₄OAc, DMF-DMA | NH₄I, Metal- and solvent-free | organic-chemistry.org |

Precursor Modifications for Pyrimidine Derivatization

An alternative to constructing the substituted aminopyrimidine directly is to synthesize a pyrimidine precursor that can be chemically modified in a subsequent step. A highly effective strategy involves the synthesis of a 4-chloropyrimidine (B154816) derivative, which can then be converted to the desired 4-aminopyrimidine (B60600).

This two-step process begins with the cyclization to form a pyrimidin-4-one, followed by chlorination to yield the 4-chloropyrimidine intermediate. This activated precursor readily undergoes nucleophilic aromatic substitution with ammonia (B1221849) or an amine to introduce the amino group at the C4 position. For example, 4-amino-2,6-dimethylpyrimidine (B18327) has been successfully prepared by treating 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia. orgsyn.org This method is well-established and has been applied to the synthesis of various 4-aminopyrimidines, including 4-amino-2-n-butyl-5,6-dimethylpyrimidine (B8459539) from its corresponding 4-chloro precursor using alcoholic ammonia. prepchem.com This approach provides a reliable route to the 4-amino-5,6-dimethylpyrimidine core required for the final N-benzylation step.

Table 2: Derivatization via Nucleophilic Substitution

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4-Chloro-2,6-dimethylpyrimidine | Ammonia | 4-Amino-2,6-dimethylpyrimidine | orgsyn.org |

| 2-n-Butyl-4-chloro-5,6-dimethylpyrimidine | Alcoholic Ammonia | 4-Amino-2-n-butyl-5,6-dimethylpyrimidine | prepchem.com |

N-Benzylation and N-Alkylation Approaches to this compound

Once the 4-aminopyrimidine core is synthesized, the final key transformation is the introduction of the benzyl (B1604629) group onto the exocyclic nitrogen atom. Several methodologies exist for this N-alkylation, ranging from direct protocols to advanced catalytic systems.

Direct N-Benzylation Protocols for Aminopyrimidines

The most direct method for N-benzylation involves the reaction of the primary amine, 4-amino-5,6-trimethylpyrimidine, with a benzylating agent. Typically, a benzyl halide such as benzyl chloride or benzyl bromide is used as the electrophile. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. In some cases, a molar excess of the starting amine can serve as the base, with the resulting amine salt being separated from the product. google.com

This classical Sₙ2 reaction is a widely used and robust method for forming C-N bonds. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been reported, demonstrating the viability of this approach for structurally related compounds. nih.gov The choice of solvent, base, and temperature can be optimized to maximize the yield of the desired N-benzylated product.

Catalytic N-Alkylation Methodologies for Pyrimidine Amines

Modern synthetic chemistry emphasizes the development of more sustainable and atom-economical processes. In the field of N-alkylation, "borrowing hydrogen" or "hydrogen autotransfer" catalysis has emerged as an elegant and green alternative to traditional methods. organic-chemistry.org This strategy allows for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. acs.org

For the synthesis of this compound, this would involve reacting 4-amino-5,6-trimethylpyrimidine with benzyl alcohol in the presence of a transition metal catalyst. The proposed mechanism involves the temporary oxidation of benzyl alcohol to benzaldehyde (B42025) by the metal catalyst. The aldehyde then undergoes reductive amination with the aminopyrimidine as described above, and the "borrowed" hydrogen is transferred back to the imine intermediate in the reduction step.

A range of catalysts based on both precious metals like palladium and earth-abundant metals such as nickel, manganese, and cobalt have been developed for this transformation. organic-chemistry.orgacs.org These reactions are often performed under neat conditions or in a minimal amount of solvent at elevated temperatures, representing a highly efficient route to N-alkylated amines. acs.orgcapes.gov.br

Table of Compounds

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of pyrimidine derivatives, including this compound, offers significant environmental and economic benefits.

Traditional methods for synthesizing pyrimidines can involve harsh reaction conditions, toxic solvents, and the production of significant waste. researchgate.net In contrast, green chemistry approaches focus on improving efficiency and sustainability. Key strategies that can be applied to the synthesis of this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and waste generation. organic-chemistry.orgrasayanjournal.co.in The synthesis of pyrimidines is particularly amenable to MCRs, which can offer high atom economy and efficiency. acs.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. rasayanjournal.co.inmdpi.com Research has demonstrated the successful synthesis of pyrimidine derivatives in water, which is non-toxic, inexpensive, and readily available. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can improve reaction rates and selectivity while minimizing waste. researchgate.netrsc.org For pyrimidine synthesis, various catalysts, including metal-based and organocatalysts, have been shown to be effective under greener reaction conditions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner product formation in shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technique can also reduce energy consumption.

The table below provides a comparative overview of conventional versus green chemistry approaches for the synthesis of pyrimidine derivatives, which could be applicable to the production of this compound.

| Parameter | Conventional Synthesis | Green Synthesis Approach |

| Solvents | Often uses hazardous and volatile organic solvents. | Employs water, ethanol, or solvent-free conditions. researchgate.netrasayanjournal.co.inmdpi.com |

| Reaction Steps | Typically involves multiple, sequential steps. | Can be achieved in a single step via multicomponent reactions. organic-chemistry.orgacs.org |

| Energy Consumption | Often requires prolonged heating. | Can be reduced through microwave-assisted synthesis. researchgate.netmdpi.com |

| Waste Generation | Can produce significant amounts of byproducts and solvent waste. | Minimized through high atom economy reactions and catalyst recycling. researchgate.netrsc.org |

| Catalyst | May use stoichiometric reagents that are consumed in the reaction. | Employs recoverable and reusable catalysts. rsc.org |

By integrating these green chemistry principles into the synthetic route for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Benzyl N,5,6 Trimethylpyrimidin 4 Amine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring of N-benzyl-N,5,6-trimethylpyrimidin-4-amine Derivatives

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In derivatives of this compound, the reactivity towards nucleophiles is a critical aspect of their chemistry.

Research into related substituted pyrimidines provides significant insights. For instance, studies on 2,4,6-trisubstituted pyrimidine-5-carbonitriles have shown that nucleophilic substitution by secondary amines can occur selectively. researchgate.net In these systems, the position of substitution is directed by the nature of the leaving groups present on the ring. researchgate.net For example, in 6-alkylsulfanyl-2,4-bis-(amidomethylsulfanyl)pyrimidine-5-carbonitriles, various secondary cyclic amines selectively attack the 2-position under mild conditions. researchgate.net

In the case of 4,6-disubstituted-5-nitropyrimidines, the reaction with primary amines has been shown to proceed via sequential substitution. chemrxiv.org A notable finding is that an alkoxy group can act as a leaving group in the second substitution step, which occurs under mild conditions where a second chlorine atom would be unreactive. chemrxiv.org This was observed in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with N-benzylamine, which yielded the symmetrical 4,6-dibenzylamino-5-nitropyrimidine. chemrxiv.org The reaction proceeds first by displacement of the more labile chlorine atom, followed by the displacement of the alkoxy group. chemrxiv.org

This preferential substitution is attributed to the electronic activation provided by the nitro group at the 5-position. The reactivity of related pyrazolo[3,4-d]pyrimidine structures, such as N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also highlights the potential for nucleophilic substitution at the chloro-substituted position, allowing for further functionalization of the molecule. smolecule.com

The synthesis of substituted phenyl and benzyl (B1604629) nitrofuranyl amides further illustrates the principles of nucleophilic aromatic substitution, where a fluorine atom on a benzene (B151609) ring is displaced by cyclic secondary amines. nih.gov This reaction is facilitated by an electron-withdrawing nitro or cyano group on the aromatic ring. nih.gov

Table 1: One-Pot Synthesis of Symmetrical 4,6-Dialkylamino-5-nitropyrimidines

| Entry | Starting Pyrimidine | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-(Prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 85 |

| 2 | 6-(Benzyloxy)-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 89 |

| 3 | 6-Ethoxy-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 92 |

| 4 | 6-Ethoxy-4-chloro-5-nitropyrimidine | Propylamine | 5-Nitro-N4,N6-dipropylpyrimidine-4,6-diamine | 95 |

| 5 | 6-Ethoxy-4-chloro-5-nitropyrimidine | Cyclohexylamine | N4,N6-Dicyclohexyl-5-nitropyrimidine-4,6-diamine | 88 |

Data sourced from a study on the synthesis of symmetric 4,6-disubstituted pyrimidines. chemrxiv.org

Cycloaddition Reactions Involving this compound Precursors or Intermediates

Precursors and intermediates related to this compound can participate in various cycloaddition reactions. A key intermediate derived from N-benzylamines is the azomethine ylide. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a well-known precursor that generates an azomethine ylide, which readily undergoes [3+2] cycloaddition reactions with α,β-unsaturated esters to produce N-benzyl substituted pyrrolidines. sigmaaldrich.com This reaction is noted for its high regioselectivity and is consistent with a concerted 1,3-dipolar cycloaddition mechanism. orgsyn.org

The scope of cycloaddition reactions extends to other nitrogen-containing heterocycles. For instance, 1,2,4,5-tetrazines can undergo an unprecedented N1/N4 1,4-cycloaddition with enamines, which is a formal [4+2] cycloaddition across two nitrogen atoms. nih.gov While not directly involving pyrimidines, this illustrates the diverse cycloaddition chemistry of nitrogen-rich aromatic systems.

Furthermore, nitrile imines, which can be generated in situ, undergo regioselective 1,3-dipolar cycloaddition reactions with alkenes to form pyrazoline rings. mdpi.com When reacting with 5-methylidene-3-phenyl-hydantoin, the cycloaddition proceeds regioselectively to the exocyclic C=C bond, with the terminal nitrogen atom of the nitrile imine attaching to the more sterically hindered carbon atom. mdpi.com This regioselectivity can be rationalized by analyzing frontier molecular orbital interactions. mdpi.com

Tautomerism and Isomerization Pathways in Pyrimidine Amines, Relevant to this compound

Tautomerism is a fundamental property of aminopyrimidines. These compounds can exist in equilibrium between amino and imino forms. For this compound, the dominant tautomer is the 4-(N-benzylamino) form. However, the potential for imino tautomers, where a proton shifts from the exocyclic nitrogen to a ring nitrogen, should be considered, as this can influence the molecule's reactivity and intermolecular interactions.

The study of related nitrogen heterocycles, like 1,3,5-triazines, provides valuable parallels. For example, the synthesis of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide resulted in an unexpected tautomer featuring a protonated ring nitrogen and an exocyclic C=N double bond. nih.gov This highlights that the substitution pattern and electronic effects can significantly stabilize otherwise minor tautomeric forms. nih.gov In the pyrimidine system, the equilibrium between tautomers is a key aspect of its fundamental chemistry. youtube.com

Isomerization can also occur through different pathways. For instance, the conversion of ribulose 5-phosphate to ribose 5-phosphate involves an isomerase enzyme that interconverts a ketone to an aldehyde, demonstrating a type of structural rearrangement. youtube.com While enzymatic, this highlights the potential for isomerization in related structures.

Investigating the Influence of Substituents on the Reactivity of this compound Analogues

The reactivity of the pyrimidine core is highly sensitive to the electronic and steric nature of its substituents. In this compound analogues, the methyl groups at positions 5 and 6, and the N-benzyl group at position 4, all exert significant influence.

The methyl groups are electron-donating, which generally increases the electron density of the pyrimidine ring, making it less susceptible to nucleophilic attack compared to an unsubstituted ring. However, the primary determinant of reactivity in nucleophilic substitution is often an activating group, such as a nitro group, as seen in 5-nitropyrimidines. chemrxiv.org

A study investigating the effect of swapping methoxy (B1213986) and hydroxyl substituents on N-benzyl-4-amino-1,2,4-triazole salts demonstrated significant changes in crystal structure and intermolecular interactions, such as π-π stacking. rsc.org This underscores how seemingly minor changes in substituents can have profound effects on the solid-state structure and properties of heterocyclic compounds. rsc.org

In the context of nucleophilic substitution on 5-nitropyrimidines, the nature of the leaving group is also critical. A chlorine atom is a better leaving group than an alkoxy group in the initial substitution, but the alkoxy group can be displaced in a subsequent step under mild conditions when activated by the nitro group and the incoming amine nucleophile. chemrxiv.org The reactivity is also influenced by the nucleophile itself; p-methoxybenzyl (PMB) amine, for example, can give higher yields and better stereoselectivity in certain reactions compared to benzylamine (B48309), which is attributed to its enhanced nucleophilicity. rsc.org

Pathways for N-Debenzylation and Deprotection in this compound Derivatives

The N-benzyl group is a common protecting group for amines in heterocyclic synthesis. Its removal, or debenzylation, is a crucial step in many synthetic sequences. Several methods exist for this transformation, with the choice depending on the other functional groups present in the molecule.

One common method is catalytic hydrogenolysis (e.g., using Pd-C and H₂), though this is incompatible with molecules containing reducible groups like alkenes or certain aromatic systems. researchgate.net An alternative, base-promoted method involves using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with oxygen. researchgate.net This procedure is effective for a wide range of nitrogen-containing heterocycles and is complementary to acidic or reductive methods. researchgate.net

Table 2: Conditions for N-Debenzylation of Heterocycles

| Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| KOtBu/DMSO, O₂ | Room Temperature | Effective for various N-benzyl heterocycles (e.g., benzimidazole, indole). | researchgate.net |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Aqueous solution | Chemoselective for N-benzyl tertiary amines over N-benzyl amides and O-benzyl ethers. | rsc.orgresearchgate.net |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O | Used for deallylation, but N-benzyl groups are stable under these conditions, showing orthogonality. | lookchem.com |

| Hydrogenolysis (Pd-C, H₂) | Standard hydrogenation conditions | Common method, but not compatible with reducible functional groups. | researchgate.net |

| Acidolysis (e.g., AlCl₃) | Strong Lewis acid | Can be problematic if acid-sensitive functional groups are present. | researchgate.netnih.gov |

This table summarizes various methods for N-debenzylation, highlighting their conditions and applicability.

Oxidative methods have also been developed. Ceric ammonium nitrate (CAN) in an aqueous solution can chemoselectively cleave N-benzyl groups from tertiary amines, leaving other protecting groups like N-benzyl amides or O-benzyl ethers intact. rsc.orgresearchgate.net However, some studies note that deprotection of an N-benzyl group can be challenging under certain oxidative conditions where other groups like p-methoxybenzyl (PMB) are readily cleaved. rsc.orgacs.org The choice of deprotection strategy is therefore critical and must be tailored to the specific molecular structure.

Advanced Spectroscopic Characterization of N Benzyl N,5,6 Trimethylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-benzyl-N,5,6-trimethylpyrimidin-4-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial, crucial data for structural determination.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The benzyl (B1604629) group protons would appear as a characteristic set of signals, typically in the aromatic region (δ 7.0-7.5 ppm) for the phenyl ring and a singlet for the benzylic methylene (B1212753) (-CH₂) protons. The chemical shift of this methylene group is influenced by the adjacent nitrogen atom. The methyl groups on the pyrimidine (B1678525) ring would each produce a singlet in the aliphatic region (δ 2.0-2.5 ppm). The sole proton on the pyrimidine ring would also give a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons of the benzyl group, the carbons of the pyrimidine ring, the benzylic methylene carbon, and the methyl carbons would all resonate at characteristic chemical shifts. For instance, ¹³C NMR data for similar N-benzylaniline structures show benzylic -CH₂ carbons around δ 48 ppm and aromatic carbons in the δ 112-148 ppm range. rsc.org

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for example, within the benzyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons (e.g., linking the benzylic -CH₂ proton signal to its corresponding carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For example, it would show correlations from the benzylic methylene protons to the carbons of the phenyl ring and to the C4 carbon of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is critical for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~4.5 - 5.0 (s) | ~48 - 52 |

| Pyrimidine-C5-CH₃ | ~2.2 - 2.5 (s) | ~15 - 20 |

| Pyrimidine-C6-CH₃ | ~2.3 - 2.6 (s) | ~20 - 25 |

| Pyrimidine-C2-H | ~8.0 - 8.5 (s) | ~150 - 155 |

| Benzyl-Ph (ortho) | ~7.2 - 7.4 (m) | ~127 - 129 |

| Benzyl-Ph (meta) | ~7.3 - 7.5 (m) | ~128 - 130 |

| Benzyl-Ph (para) | ~7.2 - 7.4 (m) | ~126 - 128 |

| Pyrimidine-C2 | - | ~158 - 162 |

| Pyrimidine-C4 | - | ~160 - 165 |

| Pyrimidine-C5 | - | ~115 - 120 |

| Pyrimidine-C6 | - | ~155 - 160 |

| Benzyl-Ph (ipso) | - | ~138 - 142 |

The this compound molecule possesses several rotatable bonds, particularly the C-N bond connecting the benzyl group to the pyrimidine ring and the C-C bond between the phenyl and methylene groups. The rotation around these bonds can be studied using dynamic NMR (DNMR) techniques.

By acquiring NMR spectra at different temperatures, one can observe changes in the signals that relate to the rate of conformational exchange. For example, at low temperatures, the rotation around the C-N bond might become slow enough on the NMR timescale to cause the two benzylic protons to become diastereotopic, meaning they are in chemically non-equivalent environments. This would lead to the single benzylic proton signal splitting into a pair of doublets (an AB quartet).

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the preferred conformation in solution. nih.gov Spatial proximities between the benzylic protons and the methyl groups on the pyrimidine ring, or between the benzylic protons and the C2-H of the pyrimidine, would provide direct evidence for the molecule's three-dimensional shape. nih.gov Studies on similar heterocyclic systems have shown that steric hindrance can restrict free rotation, leading to a preferred conformation that impacts biological activity. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. By measuring the molecular mass with very high precision (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula. For this compound (C₁₄H₁₇N₃), HRMS would be used to confirm this formula by matching the experimentally measured exact mass to the theoretically calculated mass. This is a crucial step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) is an invaluable tool for structural elucidation. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For this compound, the most likely fragmentation pathways would involve the cleavage of the most labile bonds. A primary fragmentation would be the cleavage of the benzylic C-N bond. This would be expected to produce a very stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragment would correspond to the protonated trimethyl-pyrimidinamine portion of the molecule. Further fragmentation of the pyrimidine ring could also occur. Analysis of phenylisopropylamines with a similar N-benzyl moiety shows that the dominant ions in the mass spectrum often originate from the benzylamine (B48309) portion of the molecule. ojp.gov

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (Note: These are predicted fragmentation patterns. Actual results depend on ionization and collision conditions.)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 212.1495 | [C₁₄H₁₇N₃ + H]⁺ | Protonated molecular ion |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 122.0920 | [C₆H₁₀N₃]⁺ | Protonated 5,6-trimethylpyrimidin-4-amine from benzylic cleavage |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations from the benzyl group would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (typically 1350-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum.

Vapor-phase infrared spectra have been shown to be effective in determining the substitution patterns on the benzyl aromatic ring in related compounds, suggesting that IR spectroscopy would be a valuable tool for confirming the structure of this compound. ojp.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on typical functional group absorptions. Actual values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=N/C=C Ring Stretch | 1600 - 1450 |

| CH₂ Bend | ~1450 |

| CH₃ Bend | ~1375 |

| C-N Stretch | 1350 - 1200 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

X-ray Crystallography for Solid-State Structure Determination of this compound and Analogues

The crystal structures of several N-benzyl pyrimidine derivatives have been determined, revealing key conformational and packing characteristics. For instance, the analysis of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide showed that the compound crystallizes in the monoclinic P21/n space group. vensel.org The three-dimensional structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. vensel.org

The study of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide also highlights the importance of intermolecular forces, with π–π interactions between phenyl and pyrimidine rings and N—H···N hydrogen bonds creating a three-dimensional network. cardiff.ac.uk

Table 1: Crystallographic Data for Selected Pyrimidine Analogues

| Compound Name | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

|---|---|---|---|---|

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | Monoclinic | P21/n | - | vensel.org |

| N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine | - | - | Pyrimidine/Phenyl: 25.48 (6)°, 80.33 (6)° | researchgate.net |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-DAD)

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with a Diode-Array Detector (LC-DAD) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. hpst.cz In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. hpst.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural identification.

For the purity assessment of this compound, a GC-MS method would involve the selection of an appropriate GC column, likely a non-polar or medium-polarity column, and the optimization of the temperature program to ensure good separation of the target compound from any impurities or reaction byproducts. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions resulting from the cleavage of the benzyl group and fragmentation of the pyrimidine ring. In some cases, derivatization, such as trimethylsilylation, can be employed to increase the volatility and thermal stability of analytes, which has proven effective for related heterocyclic compounds like pyranopyrazoles. nist.gov

Liquid Chromatography with Diode-Array Detector (LC-DAD)

LC-DAD is a versatile and widely used technique for the purity analysis of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. In LC, the sample is dissolved in a suitable solvent and separated on a column based on its differential partitioning between the mobile and stationary phases. A Diode-Array Detector (DAD) measures the absorbance of the eluting compounds over a range of UV-Vis wavelengths simultaneously. This provides a UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment.

For this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The DAD would be set to monitor wavelengths where the pyrimidine and benzyl chromophores absorb. Peak purity can be assessed by comparing the spectra across a single chromatographic peak. The presence of co-eluting impurities would result in spectral inconsistencies. This technique is also valuable for the separation of potential positional isomers that may have been formed during synthesis.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide |

Computational and Theoretical Investigations of N Benzyl N,5,6 Trimethylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-benzyl-N,5,6-trimethylpyrimidin-4-amine, these methods would provide deep insights into its electronic structure, stability, and potential reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to map out potential reaction pathways and identify the associated transition states.

In a hypothetical study of this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be used to explore its reactivity. For instance, the N-debenzylation reaction, a common metabolic pathway, could be modeled. Researchers would calculate the energy profile of the reaction, identifying the energy of the reactants, products, and the high-energy transition state that connects them.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +35.2 |

| Product (5,6-dimethylpyrimidin-4-amine + Benzaldehyde) | -15.8 |

Note: Data is illustrative and not based on actual experimental results.

This data would suggest the kinetic and thermodynamic feasibility of the proposed pathway, with the activation energy being a critical parameter for predicting reaction rates.

Molecular Orbital Analysis for Understanding Bonding and Electronic Properties

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich pyrimidine (B1678525) ring and the exocyclic amine, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the pyrimidine ring, highlighting its potential to accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Table 2: Hypothetical Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Indicates sites susceptible to electrophilic attack. |

| LUMO | -1.5 | Indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 | Relates to the molecule's stability and excitability. |

Note: Data is illustrative and not based on actual experimental results.

Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. An MD simulation of this compound, typically run for nanoseconds or longer, would reveal the accessible rotational conformations around the C-N bonds connecting the benzyl (B1604629) group and the pyrimidine ring.

This analysis would identify the most stable, low-energy conformations and the energy barriers between them. Understanding the conformational landscape is vital as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. The simulation would track atomic positions over time, allowing for the calculation of properties like the root-mean-square deviation (RMSD) to quantify structural stability.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, key spectroscopic data could be predicted:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This helps in identifying characteristic functional group vibrations, such as C=N stretching in the pyrimidine ring or C-H stretching in the methyl and benzyl groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (benzyl CH₂) | δ 4.6 ppm | δ 4.5 ppm |

| ¹³C NMR (pyrimidine C4) | δ 160 ppm | δ 159 ppm |

| IR Stretch (C=N) | 1610 cm⁻¹ | 1615 cm⁻¹ |

Note: Data is illustrative and not based on actual experimental results.

Structure-Reactivity Relationships Derived from Theoretical Models

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the benzyl or pyrimidine rings) and calculating various electronic descriptors, a Quantitative Structure-Reactivity Relationship (QSRR) can be developed.

These models correlate structural features with reactivity. For example, by calculating the electrostatic potential (ESP) on the nitrogen atoms, one could predict how changes in the electronic nature of substituents would affect the molecule's ability to act as a hydrogen bond acceptor. Such models are crucial in medicinal chemistry for optimizing the properties of a lead compound. For instance, a model might show that adding an electron-withdrawing group to the benzyl ring decreases the electron density on the pyrimidine nitrogens, potentially altering its reactivity or binding affinity in a biological system.

Despite a comprehensive search of scientific literature and industrial databases, no specific information was found for the chemical compound This compound within the requested contexts of non-biological systems and industrial science.

The performed searches aimed to gather data on its role as a synthetic intermediate, its potential catalytic properties, and its applications in materials science and industrial processes. However, these inquiries yielded no results for this specific molecule.

The absence of information in these areas suggests that this compound is likely not a compound that has been extensively studied or utilized in the fields of applied chemistry and materials science. Scientific research and industrial applications tend to be documented in publicly accessible literature and patents. The lack of any such documentation for this particular compound prevents the creation of a scientifically accurate article based on the provided outline.

Therefore, the requested article focusing on the applications of this compound in non-biological systems and industrial science cannot be generated at this time due to the unavailability of relevant data.

Future Research Directions for N Benzyl N,5,6 Trimethylpyrimidin 4 Amine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of N-benzyl-N,5,6-trimethylpyrimidin-4-amine and its analogs is an area ripe for innovation. While classical synthetic routes to substituted pyrimidines exist, future research should focus on developing more efficient, scalable, and environmentally benign methodologies.

Key areas for exploration include:

One-Pot and Tandem Reactions: Designing multi-component reactions where the pyrimidine (B1678525) core is constructed and functionalized in a single synthetic operation would significantly improve efficiency. This could involve the condensation of a suitable amidine precursor with a diketone, followed by in-situ N-benzylation.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.net Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more rapid and energy-efficient production.

Continuous Flow Synthesis: For industrial-scale production, continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability. Developing a continuous flow synthesis for this compound would be a significant step towards its potential commercialization.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, could be explored for the final N-benzylation step. Starting from a 4-chloro-5,6-dimethylpyrimidine (B1590225) intermediate, a palladium-catalyzed reaction with benzylamine (B48309) could provide a highly efficient and versatile route to the target molecule and its derivatives.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Potential Challenges |

| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. | Optimization of reaction conditions for multiple steps. |

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficiency. | Scalability for large-scale production can be limited. |

| Continuous Flow | High scalability, precise control, enhanced safety. | Higher initial equipment investment. |

| Pd-Catalyzed Coupling | High yields, excellent functional group tolerance. | Cost of palladium catalyst, need for inert atmosphere. |

In-depth Mechanistic Studies of Under-explored Reactions

While the general reactivity of pyrimidines is understood, the specific mechanistic nuances of reactions involving this compound remain largely unexplored. Future research should aim to elucidate the mechanisms of several key transformations.

Oxidation and Reduction Reactions: The pyrimidine ring and the benzyl (B1604629) group are both susceptible to oxidation and reduction. Mechanistic studies, perhaps using labeled isotopes and kinetic analysis, could reveal the precise pathways of these reactions, including the identification of transient intermediates. For example, oxidation could potentially lead to the formation of an N-oxide, which could have distinct properties and further reactivity.

Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the aminopyrimidine ring suggests it will undergo electrophilic substitution. Conversely, the pyrimidine ring itself can be susceptible to nucleophilic attack, particularly if activated. A detailed study of the regioselectivity of these reactions and the influence of the N-benzyl and trimethyl substituents would provide valuable synthetic handles for further derivatization.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the pyrimidine ring can undergo cleavage or rearrangement. researchgate.netumich.edu Investigating the stability of this compound under various thermal, photochemical, and chemical conditions could uncover novel reaction pathways and lead to the synthesis of different heterocyclic systems.

Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. Exploring the potential for [4+2] or other cycloadditions with this specific compound could open doors to complex, polycyclic architectures. The N-benzyl group itself contains a reactive double bond that could be a site for cycloaddition.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough understanding of the structural, electronic, and dynamic properties of this compound requires the integration of sophisticated analytical and theoretical methods.

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY would be invaluable for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ipb.ptresearchgate.net These techniques can confirm connectivity and provide through-space information about the molecule's preferred conformation in solution.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be designed to study fragmentation patterns, which can provide structural information and insights into bond strengths within the molecule.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide a wealth of information about the molecule's properties. nih.govnih.govresearchgate.net These studies can predict optimized molecular geometry, vibrational frequencies (to aid in the interpretation of IR spectra), electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which indicate regions of electrophilicity and nucleophilicity. researchgate.netnih.gov Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR studies can be employed to build predictive models that correlate structural features with activity. nih.govnih.gov This computational approach can guide the design of new analogs with enhanced potency.

The following table summarizes the potential applications of these advanced techniques.

| Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation and assignment of all atoms. ipb.ptresearchgate.net |

| NOESY | Through-space correlations, conformational analysis. |

| HRMS/MS | Precise mass, elemental composition, fragmentation pathways. mdpi.com |

| DFT Calculations | Optimized geometry, electronic structure, reactivity indices, spectroscopic prediction. nih.govnih.gov |

| QSAR | Correlation of chemical structure with biological activity. nih.gov |

Discovery of Novel Applications in Materials Science and Catalysis

The unique combination of a heteroaromatic pyrimidine core, a flexible benzyl group, and electron-donating methyl groups suggests that this compound could be a valuable building block in materials science and catalysis.

Organic Electronics: Many heterocyclic compounds are investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyrimidine core can act as an electron-transporting moiety. Future research could involve synthesizing polymers or oligomers incorporating the this compound unit and evaluating their photophysical and electronic properties.

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation and hyperpolarizability can exhibit NLO properties. The donor-acceptor nature that can arise in substituted pyrimidines suggests that this compound, or its derivatives, could be a candidate for NLO applications. nih.gov

Ligand Design for Catalysis: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. By designing and synthesizing derivatives of this compound, it may be possible to create novel ligands for homogeneous catalysis. These ligands could find applications in cross-coupling reactions, hydrogenations, or other important organic transformations.

Functional Dyes and Pigments: The pyrimidine scaffold is found in some dyes. Manipulation of the electronic properties of this compound through further substitution could lead to the development of novel colorants with specific absorption and emission properties for various applications, including sensors or imaging agents.

Q & A

Q. What are the standard synthetic routes for N-benzyl-N,5,6-trimethylpyrimidin-4-amine, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized pyrimidine intermediates. For example:

- Step 1 : Condensation of pyrimidine-4-amine derivatives with benzyl halides in the presence of a base (e.g., triethylamine) to introduce the N-benzyl group .

- Step 2 : Methylation at the 5- and 6-positions using methyl iodide or dimethyl sulfate under controlled pH conditions .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are adjusted via Design of Experiments (DoE) to maximize yield. Industrial-scale production may employ continuous flow reactors for improved efficiency .

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, Et₃N, DCM, RT | 72–80 | |

| 5,6-Dimethylation | MeI, NaH, THF, 0°C → RT | 65–70 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl proton resonances at δ 4.5–5.0 ppm, methyl groups at δ 2.1–2.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, pyrimidine triamine derivatives show planar ring geometries with dihedral angles <5° between substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₇N₃ requires m/z 227.1424) .

Q. What in vitro assays are commonly used to evaluate the biological activity of pyrimidine derivatives like this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Cholinesterase inhibition is tested via Ellman’s method, monitoring thiocholine production at 412 nm .

- Cellular Uptake Studies : Radiolabeled compounds (e.g., ³H or ¹⁴C) quantify permeability in Caco-2 cell monolayers .

- Receptor Binding Assays : Competitive displacement using fluorescent probes (e.g., FITC-labeled ligands) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrimidine ring influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- Trifluoromethyl Groups : Enhance lipophilicity (logP ↑ by ~0.5 units) and metabolic stability via steric shielding of labile bonds .

- Methyl Groups at 5/6 Positions : Reduce ring flexibility, improving fit into hydrophobic enzyme pockets (e.g., acetylcholinesterase) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict substituent effects on electrostatic potential surfaces, correlating with experimental IC₅₀ values .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity or conformation?

- Methodological Answer :

- Case Study : If MD simulations suggest a planar pyrimidine ring but X-ray data show slight puckering (e.g., 10° deviation):

- Reevaluate Force Fields : Adjust torsional parameters in molecular dynamics (MD) software (e.g., AMBER) to match crystallographic data .

- Synchrotron Crystallography : Higher-resolution structures (≤1.0 Å) resolve ambiguities in bond lengths/angles .

- Statistical Validation : Use R-factor analysis to quantify model accuracy (e.g., Rfree < 0.20 indicates high reliability) .

Q. What methodologies are employed to determine the compound’s metabolic stability, and how does structural modification enhance pharmacokinetic properties?

- Methodological Answer :

- In Vitro Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLM); quantify parent compound depletion via LC-MS/MS .

- Structural Modifications :

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to reduce CYP450-mediated oxidation (kcat ↓ by 2–5×) .

- PEGylation : Attach polyethylene glycol (PEG) chains to improve solubility and half-life (e.g., t₁/₂ ↑ from 2h to 8h in murine models) .

Table 2 : Metabolic Stability of Analogues

| Substituent | t₁/₂ (HLM, min) | CLint (µL/min/mg) |

|---|---|---|

| -CF₃ | 45 | 18 |

| -CH₃ | 28 | 32 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrimidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal Assays : Validate hits with alternative techniques (e.g., SPR for binding affinity vs. fluorescence polarization for activity) .

- Probe Correction : Normalize data for batch effects (e.g., inter-lab variability in cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.